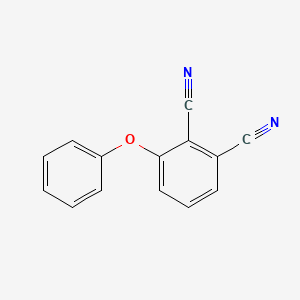

3-Phenoxyphthalonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-phenoxybenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O/c15-9-11-5-4-8-14(13(11)10-16)17-12-6-2-1-3-7-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTWFKMOELYYKGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90357479 | |

| Record name | 3-Phenoxyphthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77474-62-5 | |

| Record name | 3-Phenoxyphthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Phenoxyphthalonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-Phenoxyphthalonitrile via Nucleophilic Aromatic Substitution

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of 3-Phenoxyphthalonitrile

This compound is a crucial molecular building block, primarily serving as a precursor in the synthesis of advanced functional materials. Its structure, featuring a phenoxy group attached to the phthalonitrile framework, allows for the creation of complex macrocyclic compounds like phthalocyanines.[1] These resulting materials exhibit unique photophysical and electronic properties, making them valuable in fields ranging from photodynamic therapy for cancer treatment to materials science applications such as high-performance polymers and dyes.[2][3]

The synthesis of this compound from 4-nitrophthalonitrile is a classic and efficient example of nucleophilic aromatic substitution (SNAr). The strategic placement of the nitro group on the phthalonitrile ring system dramatically enhances its reactivity, making it an ideal substrate for substitution reactions.[4] This guide provides an in-depth exploration of this synthesis, detailing the underlying chemical principles, offering field-proven experimental protocols, and discussing key parameters for process optimization.

The Core Mechanism: A Deep Dive into the SNAr Pathway

The conversion of 4-nitrophthalonitrile to this compound proceeds via a two-step addition-elimination mechanism known as Nucleophilic Aromatic Substitution (SNAr). Understanding the causality behind this pathway is critical for experimental success and optimization.

Activation of the Aromatic Ring

The cornerstone of this reaction's feasibility is the molecular structure of 4-nitrophthalonitrile. The benzene ring is substituted with three powerful electron-withdrawing groups (EWGs): two adjacent cyano (-CN) groups and a nitro (-NO₂) group at the 4-position.[4] These groups synergistically pull electron density away from the aromatic ring, rendering it highly electron-deficient (electrophilic). This profound electrophilicity makes the ring susceptible to attack by nucleophiles, which is the primary driver for the reaction.[4]

Nucleophilic Attack and Formation of the Meisenheimer Intermediate

While phenol can act as a nucleophile, its reactivity is moderate. The reaction is significantly accelerated by deprotonating phenol to its conjugate base, the phenoxide ion. This is achieved by using a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).[5][6] The resulting phenoxide is a much more potent nucleophile.

The phenoxide ion attacks the carbon atom bearing the nitro group (C-4). This attack disrupts the ring's aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The negative charge of this complex is delocalized across the aromatic system and is further stabilized by the strong electron-withdrawing nitro and cyano groups. This stabilization of the intermediate is a key factor for the favorable kinetics of the SNAr mechanism.[4]

Elimination and Re-aromatization

In the final step, the aromaticity of the ring is restored. The Meisenheimer complex collapses, expelling the nitro group as a nitrite anion (NO₂⁻), which is an excellent leaving group. This elimination step results in the formation of the final product, this compound.

The Role of the Solvent

The choice of solvent is critical. Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF) are preferred.[5][6] These solvents effectively solvate the cation of the base (e.g., K⁺ or Na⁺), which enhances the nucleophilicity of the phenoxide anion.[5] Their polar nature also helps to stabilize the charged Meisenheimer intermediate, thereby accelerating the reaction rate.

Experimental Workflow and Protocols

The following diagram and protocols provide a comprehensive guide to the practical execution of the synthesis.

General Experimental Workflow

Protocol 1: Potassium Carbonate in DMF

This protocol is widely used due to its operational simplicity and the relatively mild and inexpensive nature of potassium carbonate.[5][7]

Materials:

-

4-Nitrophthalonitrile

-

Phenol

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Deionized Water

-

Ethanol (for recrystallization)

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.

-

Reagent Addition: To the flask, add 4-nitrophthalonitrile (1.0 eq), phenol (1.0-1.1 eq), and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.2-0.5 M with respect to the 4-nitrophthalonitrile.

-

Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 6-8 hours.[5][7] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing a large volume of ice-cold water (approx. 10x the volume of DMF).

-

Isolation: A precipitate will form. Collect the solid product by vacuum filtration and wash it thoroughly with water to remove residual DMF and inorganic salts.

-

Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from ethanol to yield pure this compound.[5]

Causality Note: The use of a twofold excess of K₂CO₃ ensures complete deprotonation of phenol and neutralizes the acidic byproducts formed during the reaction.[5] Heating to 80°C provides sufficient thermal energy to overcome the activation barrier without causing significant decomposition.

Protocol 2: Sodium Hydride in THF

This method utilizes the highly reactive base sodium hydride (NaH) and may offer faster reaction times or higher yields in certain cases.[6] Caution: Sodium hydride is highly flammable and reacts violently with water. This procedure must be conducted with strict adherence to safety protocols in an inert, anhydrous environment.

Materials:

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

Phenol

-

4-Nitrophthalonitrile

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl Acetate

-

Hexane

Step-by-Step Methodology:

-

Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Phenoxide Formation: Suspend sodium hydride (1.3-1.5 eq) in anhydrous THF. To this suspension, slowly add a solution of phenol (1.3 eq) in anhydrous THF via the dropping funnel. Stir for 30-60 minutes at room temperature to allow for the complete formation of sodium phenoxide (hydrogen gas evolution will be observed).

-

Substrate Addition: Slowly add a solution of 4-nitrophthalonitrile (1.0 eq) in anhydrous THF to the phenoxide solution.

-

Reaction: Heat the reaction mixture to reflux (approx. 66 °C for THF) and maintain for 8 hours.[6] Monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction to room temperature. The resulting mixture can be filtered to remove any solids. The filtrate is then concentrated under reduced pressure.

-

Purification: The resulting crude product is purified by flash column chromatography on silica gel, typically using an ethyl acetate/hexane solvent system as the eluent.[6]

Causality Note: NaH is a non-nucleophilic, powerful base that irreversibly deprotonates phenol, driving the formation of the reactive phenoxide.[6] The reaction is performed at the reflux temperature of THF, providing a controlled and consistent reaction temperature.

Data Summary and Process Optimization

The choice of reaction conditions can significantly impact the yield and purity of the final product. The table below summarizes various reported conditions.

| Base | Solvent | Temperature | Time (h) | Yield (%) | Purification Method | Reference |

| K₂CO₃ | DMF | 80 °C | 6 | High | Recrystallization (Ethanol) | [5] |

| K₂CO₃ | DMF | 80 °C | 8 | - | Washing with Water | [7] |

| K₂CO₃ | DMF / H₂O | 80-90 °C | 2.5 | 89 | Recrystallization (aq. Isopropanol) | [8] |

| NaH | THF | Reflux (~66 °C) | 8 | 86.4 | Column Chromatography | [6] |

Key Optimization Insights:

-

Base Selection: Potassium carbonate is generally sufficient, safer, and more cost-effective for this transformation.[5][7][8] Stronger bases like NaH can be used but require more stringent anhydrous conditions.[6]

-

Temperature Control: Reaction temperatures between 80-90 °C typically provide a good balance between reaction rate and prevention of side reactions or solvent decomposition.[5][8]

-

Reaction Monitoring: TLC is an indispensable tool for determining the endpoint of the reaction. This prevents the formation of impurities from prolonged heating and ensures the reaction has gone to completion.

-

Purity Requirements: For applications requiring very high purity, such as in the synthesis of phthalocyanines for electronic devices, column chromatography is the preferred purification method as it provides superior separation of any potential side products.[6] For many other applications, a simple recrystallization is sufficient.[5][8]

Conclusion

The synthesis of this compound from 4-nitrophthalonitrile is a robust and high-yielding reaction rooted in the principles of nucleophilic aromatic substitution. The strong electron-withdrawing nature of the substituents on the 4-nitrophthalonitrile ring is the key to its high reactivity. By carefully selecting the base, solvent, and temperature, and by diligently monitoring the reaction, researchers can reliably produce this valuable intermediate. The protocols and optimization data presented in this guide offer a solid, field-proven foundation for scientists and professionals to successfully implement and adapt this synthesis for their specific research and development needs.

References

- A Comparative Analysis of the Reactivity of 4-Nitrophthalonitrile and its Dicyanobenzene Isomers. Benchchem.

- Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile deriv

- 4-PHENOXYPHTHALONITRILE synthesis. ChemicalBook.

- Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block. PMC.

- Optimizing Nucleophilic Aromatic Substitution on 4-Nitrophthalonitrile. Benchchem.

- PHTHALONITRILE MODIFIED MULTI-HYDROXYL PHENOLIC: SYNTHESIS, CURING AND PROPERTIES. Zenodo.

- Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile. PMC - NIH.

- Synthesis of substituted 4-aryloxypthalic acids based on 4-nitro-N-methylphthalimide.

- The Genesis of a Key Intermediate: A Technical Guide to the Discovery and Synthesis of 4-Nitrophthalonitrile. Benchchem.

Sources

- 1. Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-PHENOXYPHTHALONITRILE synthesis - chemicalbook [chemicalbook.com]

- 7. zenodo.org [zenodo.org]

- 8. Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Phenoxyphthalonitrile (CAS 77474-62-5)

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxyphthalonitrile, also known as 3-Phenoxy-1,2-benzenedicarbonitrile, is an aromatic nitrile distinguished by its unique molecular architecture that combines a phthalonitrile moiety with a phenoxy group. This structure imparts a valuable set of properties, positioning it as a significant building block in the synthesis of advanced materials. Its primary applications lie in the creation of high-performance polymers and as a precursor for phthalocyanine dyes and sensitizers for solar cells.[1] This guide provides a comprehensive technical overview of this compound, including its synthesis, physicochemical properties, key applications, and safety protocols, tailored for professionals in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in materials science and synthetic chemistry.

| Property | Value | Source |

| CAS Number | 77474-62-5 | [1][2][3] |

| Molecular Formula | C₁₄H₈N₂O | [1][2] |

| Molecular Weight | 220.23 g/mol | [1][2][3] |

| Appearance | Off-white crystal solid | [4] |

| Melting Point | 117-119 °C | [3] |

| Solubility | Soluble in common organic solvents; low solubility in water. | [4] |

Synthesis of this compound

The most prevalent and efficient method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAᵣ) reaction. This process involves the displacement of a nitro group from a phthalonitrile precursor with a phenoxide nucleophile.

Reaction Mechanism

The synthesis typically utilizes 3-nitrophthalonitrile as the starting material and phenol in the presence of a weak base, such as potassium carbonate (K₂CO₃). The base deprotonates the phenol to form the more nucleophilic phenoxide ion. This ion then attacks the electron-deficient aromatic ring of the 3-nitrophthalonitrile at the carbon atom bearing the nitro group. The nitro group, being a strong electron-withdrawing group, activates the ring towards nucleophilic attack and serves as a good leaving group.

Caption: Synthesis of this compound via Nucleophilic Aromatic Substitution.

Experimental Protocol

The following is a representative protocol for the synthesis of this compound, adapted from established procedures for analogous compounds.

Materials:

-

3-Nitrophthalonitrile

-

Phenol

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methanol

-

Deionized water

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve 3-nitrophthalonitrile and a stoichiometric equivalent of phenol in anhydrous DMF.

-

Add a slight excess of anhydrous potassium carbonate to the solution.

-

Heat the reaction mixture to 80-100°C under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Precipitate the product by pouring the reaction mixture into a stirred solution of methanol and water.

-

Filter the precipitate and wash it thoroughly with deionized water to remove inorganic salts, followed by a wash with cold methanol.

-

Dry the crude product under vacuum.

-

For higher purity, recrystallize the product from a suitable solvent such as ethanol.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized this compound.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands. These include the stretching vibration of the nitrile group (C≡N) typically appearing around 2230 cm⁻¹, and the aromatic C-O-C ether linkage stretches.[5] A reference spectrum for this compound is available in the Aldrich Collection of FT-IR Spectra.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show distinct signals corresponding to the aromatic protons on both the phthalonitrile and phenoxy rings. The chemical shifts and coupling patterns of these protons provide definitive structural information.

-

¹³C NMR: The carbon NMR spectrum will display resonances for all unique carbon atoms in the molecule, including the two nitrile carbons and the carbons of the aromatic rings.

-

Applications in Materials Science

The unique chemical structure of this compound makes it a valuable monomer and precursor in the development of advanced materials with exceptional properties.

High-Performance Phthalonitrile Resins

This compound serves as a monomer in the formulation of high-performance thermosetting resins. These resins are known for their outstanding thermal and oxidative stability, high glass transition temperatures (Tg), low water absorption, and inherent flame retardancy.

Curing Mechanism: The curing of phthalonitrile monomers is a complex, thermally initiated polymerization of the nitrile groups. This process, which can be accelerated by curing agents such as aromatic amines, leads to a highly cross-linked network. The resulting polymer matrix is composed of stable heterocyclic structures, including triazine and phthalocyanine rings, which are responsible for the material's exceptional thermal stability.

Caption: Curing process of this compound resin.

Thermal Properties of Cured Resins: Polymers derived from phenoxy-phthalonitrile systems exhibit excellent thermal stability.

| Thermal Property | Typical Value Range | Analytical Method |

| Glass Transition Temperature (Tg) | > 400 °C | Dynamic Mechanical Analysis (DMA) |

| 5% Weight Loss Temperature (Td5) in N₂ | 450 - 550 °C | Thermogravimetric Analysis (TGA) |

| Char Yield at 800 °C in N₂ | > 60% | Thermogravimetric Analysis (TGA) |

These properties make phthalonitrile resins suitable for demanding applications in the aerospace, electronics, and automotive industries where materials are exposed to extreme temperatures and harsh environments.[7]

Precursor to Phthalocyanines

Phthalonitriles are key precursors for the synthesis of phthalocyanines, a class of intensely colored macrocyclic compounds with a wide range of applications, including as pigments, catalysts, and in photodynamic therapy.[4]

Synthesis of Phthalocyanines: The synthesis involves the cyclotetramerization of four phthalonitrile units, typically in the presence of a metal salt to yield a metallophthalocyanine. The reaction is generally carried out in a high-boiling point solvent at elevated temperatures.[8][9] The phenoxy substituent of this compound will be located on the periphery of the resulting phthalocyanine macrocycle, influencing its solubility and electronic properties.

Caption: General scheme for metallophthalocyanine synthesis from this compound.

Dye Sensitizer for Solar Cells

This compound has been investigated as a dye sensitizer in dye-sensitized solar cells (DSSCs).[1] In a DSSC, the dye absorbs light, leading to the injection of an electron into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂), which generates a photocurrent.[10][11]

Theoretical studies based on Density Functional Theory (DFT) have been conducted to understand the electronic structure and spectral properties of this compound in this context.[12] These studies suggest that the electronic absorption in the visible and near-UV regions is due to π→π* transitions. The photoinduced electron transfer process is key to its function as a sensitizer, where upon excitation, an electron is injected from the dye molecule to the semiconductor's conduction band.[12][13] The phenoxy group plays a role in modulating the electronic and spectral properties of the molecule.[12]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. A Safety Data Sheet (SDS) should always be consulted before use.

General Precautions:

-

Avoid contact with skin and eyes.[14]

-

Avoid the formation of dust and aerosols.[14]

-

Use in a well-ventilated area or with appropriate exhaust ventilation.[14]

-

Wash hands thoroughly after handling.[14]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or a face shield.[14]

-

Skin Protection: Handle with compatible gloves.[14]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[14]

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[14]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[14]

-

In Case of Eye Contact: Flush eyes with water as a precaution.

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[14]

Storage:

-

Store in a cool, dry place in a tightly sealed container.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant potential in the field of materials science. Its ability to be transformed into high-performance thermosetting polymers and functional phthalocyanine dyes makes it a compound of interest for researchers and developers in aerospace, electronics, and renewable energy sectors. A thorough understanding of its synthesis, properties, and applications, as outlined in this guide, is crucial for harnessing its full potential in the development of next-generation materials.

References

-

Wikipedia. (2023). Phthalonitrile. Retrieved from [Link]

- Ananth, C., et al. (2010). Quantum Chemistry Calculations of this compound Dye Sensitizer for Solar Cells. Journal of Molecular Structure: THEOCHEM.

- Ananth, C., et al. (2012). Structural and spectral properties of 4-phenoxyphthalonitrile dye sensitizer for solar cell applications.

- Sigma-Aldrich. (2020).

- BenchChem. (n.d.). A Comparative Guide to the Thermal Performance of Phthalonitrile Resins: 3-(4-Chlorophenoxy)phthalonitrile vs. Bisphenol A-based Phthalonitriles.

- BenchChem. (n.d.). Application Notes and Protocols: 3-(4-Chlorophenoxy)phthalonitrile as a Precursor for High-Performance Thermosetting Polymers.

- Google Patents. (2013). Phthalocyanine synthesis.

- Leznoff, C. C., & Wang, J. (2004). Multisubstituted phthalonitriles for phthalocyanine synthesis. Journal of Porphyrins and Phthalocyanines.

- Wei, D. (2010). Dye sensitized solar cells.

- Makhseed, S., et al. (2021). Phthalocyanines Synthesis: A State‐of‐The‐Art Review of Sustainable Approaches Through Green Chemistry Metrics. Chemistry – An Asian Journal.

- Thermo Fisher Scientific. (n.d.). Aldrich FT-IR Collection Edition II.

- ResearchGate. (n.d.). The route for the synthesis of compound 3-6 reagents and conditions.

- ResearchGate. (n.d.). Observed and calculated FT-IR spectra of 4-phenoxyphthalonitrile.

-

PubChem. (n.d.). 4-(3-Acetyl-phenoxy)-phthalonitrile. Retrieved from [Link]

- ResearchGate. (n.d.). ¹H NMR (a) and ¹³C NMR (b) of 3‐APN, ¹H NMR (c) and ¹³C NMR (d) of BPS‐Ph.

- University of Maryland. (n.d.). FTIR Spectrum.

- TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.

- MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0034666).

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- ResearchGate. (n.d.). The TGA curves of the cured phthalonitrile/epoxy blends in nitrogen and air.

- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.

- Alchem Pharmtech, Inc. (n.d.). 3-PHENOXY-1,2-BENZENEDICARBONITRILE.

- BOC Sciences. (n.d.). CAS 77474-62-5 this compound 98.

- Cambridge Isotope Laboratories, Inc. (n.d.). 3-Phenoxybenzoic acid (phenoxy-¹³C₆, 99%) 100 µg/mL in acetonitrile.

- ChemBK. (n.d.). 3-phenoxy-benzaldehyde.

- MDPI. (2010). Dye Sensitized Solar Cells.

- MDPI. (2025). Dye-Sensitized Solar Cells: Optimization of Parameters to Maximize Efficiency.

- PubMed. (2010). Dye sensitized solar cells.

- ResearchGate. (n.d.). 1H NMR spectrum of compound 3.

- ResearchGate. (n.d.).

Sources

- 1. scbt.com [scbt.com]

- 2. 77474-62-5|3-Phenoxy-phthalonitrile|BLD Pharm [bldpharm.com]

- 3. This compound 98 CAS#: 77474-62-5 [chemicalbook.com]

- 4. Phthalonitrile - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. WO2013020067A1 - Phthalocyanine synthesis - Google Patents [patents.google.com]

- 9. iris.uniroma1.it [iris.uniroma1.it]

- 10. mdpi.com [mdpi.com]

- 11. Dye sensitized solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantum chemistry calculations of this compound dye sensitizer for solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ias.ac.in [ias.ac.in]

- 14. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

3-Phenoxy-1,2-benzenedicarbonitrile chemical properties

An In-Depth Technical Guide to 3-Phenoxy-1,2-benzenedicarbonitrile: Properties, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist

Introduction

3-Phenoxy-1,2-benzenedicarbonitrile, also widely known by its common name 3-phenoxyphthalonitrile, is an aromatic organic compound that has garnered significant interest in synthetic and materials chemistry.[1][2] Its molecular architecture, featuring a stable phenoxy group appended to a phthalonitrile framework, makes it a critical precursor for the synthesis of advanced functional materials. The two adjacent nitrile groups are primed for cyclization reactions, providing a direct pathway to the formation of substituted phthalocyanine macrocycles.[3][4] This guide offers a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 3-phenoxy-1,2-benzenedicarbonitrile, tailored for researchers, scientists, and professionals in drug development and materials science.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of a compound are foundational to its application. 3-Phenoxy-1,2-benzenedicarbonitrile is a solid at room temperature with properties defined by its aromatic structure and polar nitrile functionalities.

Physical Properties

A summary of the key physicochemical data for 3-phenoxy-1,2-benzenedicarbonitrile is presented below. This data is essential for determining appropriate solvents, reaction conditions, and purification methods.

| Property | Value | Source(s) |

| CAS Number | 77474-62-5 | [1][2] |

| Molecular Formula | C₁₄H₈N₂O | [1][5] |

| Molecular Weight | 220.23 g/mol | [1] |

| Appearance | Off-white to beige crystalline solid | [6][7] |

| Melting Point | 117-119 °C | [2] |

| Boiling Point | 388.4 ± 37.0 °C (Predicted) | [2] |

| Density | 1.24 ± 0.1 g/cm³ (Predicted) | [2] |

| Solubility | Low solubility in water; soluble in common organic solvents like DMF, DMSO, THF, and chloroform. | [6][8] |

Spectroscopic Profile

While detailed spectra are lot-specific, the expected spectroscopic signatures provide a baseline for structural confirmation:

-

Infrared (IR) Spectroscopy: The most prominent feature is the sharp, strong absorption band corresponding to the C≡N stretching vibration of the nitrile groups, typically appearing around 2220-2230 cm⁻¹. Aromatic C-H and C=C stretching bands, as well as C-O-C ether linkage vibrations, would also be present.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would display complex multiplets in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the eight protons on the two benzene rings.

-

¹³C NMR: Resonances for the aromatic carbons would appear between approximately 107 and 161 ppm. The characteristic signals for the nitrile carbons (C≡N) are typically found further downfield, around 116 ppm.[8]

-

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (220.23).

Synthesis and Reaction Mechanisms

The synthesis of substituted phthalonitriles is a well-established area of organic chemistry. 3-Phenoxy-1,2-benzenedicarbonitrile is typically prepared via a nucleophilic aromatic substitution (SₙAr) reaction.

Synthetic Pathway: Nucleophilic Aromatic Substitution

The most common and efficient route involves the reaction of a phthalonitrile derivative bearing a good leaving group, such as a nitro or halo substituent, with a phenoxide nucleophile. For instance, the reaction of 3-nitrophthalonitrile with phenol in the presence of a base like potassium carbonate is a standard method. The electron-withdrawing nature of the two nitrile groups activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the nitro group.

Experimental Protocol: Synthesis from 3-Nitrophthalonitrile

The following protocol is a representative example of the synthesis.

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve 3-nitrophthalonitrile (1 equivalent) and phenol (1 equivalent) in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF).

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 equivalents) to the mixture. The base deprotonates the phenol to generate the phenoxide nucleophile in situ.

-

Reaction: Heat the reaction mixture with stirring to approximately 80-100°C. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup and Isolation: After cooling to room temperature, pour the reaction mixture into a large volume of cold water or a dilute NaCl solution to precipitate the product.[9]

-

Purification: Collect the crude solid by filtration, wash thoroughly with water to remove inorganic salts and residual DMF, and dry under vacuum.[9] Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol/water, to yield the final product as light-colored crystals.[9]

Reactivity and Core Applications

The utility of 3-phenoxy-1,2-benzenedicarbonitrile stems directly from the reactivity of its nitrile functionalities.

Cyclotetramerization to Phthalocyanines

The most significant reaction of phthalonitriles is their template-driven cyclotetramerization to form phthalocyanines (Pcs).[6] This reaction is typically carried out by heating the phthalonitrile precursor in a high-boiling solvent (e.g., quinoline, pentanol) with a metal salt (e.g., ZnCl₂, CoCl₂, CuCl₂). The metal ion acts as a template, organizing four phthalonitrile molecules around it to facilitate the macrocycle formation.

This reaction provides access to a vast library of peripherally substituted phthalocyanines. The phenoxy substituents enhance the solubility of the resulting phthalocyanine complex in organic solvents, which is a crucial advantage over the highly insoluble parent phthalocyanine.[4] This improved processability is vital for their incorporation into various materials and devices.

Sources

- 1. scbt.com [scbt.com]

- 2. This compound 98 CAS#: 77474-62-5 [chemicalbook.com]

- 3. Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemicalpoint.eu [chemicalpoint.eu]

- 6. Phthalonitrile - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. ias.ac.in [ias.ac.in]

- 9. Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-Phenoxyphthalonitrile: A Technical Guide

Molecular Structure and Spectroscopic Overview

3-Phenoxyphthalonitrile is an aromatic compound featuring a phenoxy group substituted at the 3-position of a phthalonitrile core. This substitution pattern influences the electronic environment of the aromatic protons and carbons, giving rise to a unique spectroscopic signature. The key structural features to be identified by spectroscopic methods are the dinitrile-substituted benzene ring, the monosubstituted phenoxy ring, and the ether linkage.

Molecular Formula: C₁₄H₈N₂O[1] Molecular Weight: 220.23 g/mol [1] Melting Point: 117-119 °C[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, we anticipate distinct signals for the protons and carbons of both aromatic rings. The following predictions are based on the analysis of related phthalonitrile derivatives.[3][4]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show complex multiplets in the aromatic region, typically between 7.0 and 8.0 ppm. The protons on the phthalonitrile ring will likely be more downfield due to the electron-withdrawing effect of the two nitrile groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Phthalonitrile Ring (H4, H5, H6) | 7.5 - 7.9 | Multiplet |

| Phenoxy Ring (H2', H3', H4', H5', H6') | 7.1 - 7.5 | Multiplet |

Note: The exact chemical shifts and coupling constants will be dependent on the solvent used for analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the number of unique carbon environments. We predict 14 distinct carbon signals, although some may overlap. The carbons of the nitrile groups are expected to be the most downfield, followed by the aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbons | Predicted Chemical Shift (δ, ppm) |

| Nitrile (C≡N) | 115 - 118 |

| Aromatic (C-H, C-O, C-C≡N) | 110 - 160 |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for obtaining high-quality NMR spectra is crucial for accurate structural elucidation.

Caption: Workflow for NMR Data Acquisition and Processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile, ether, and aromatic C-H bonds.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Nitrile (C≡N) Stretch | 2220 - 2240 |

| Aromatic C=C Stretch | 1400 - 1600 |

| Aryl Ether (C-O-C) Stretch | 1200 - 1260 |

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Caption: Workflow for ATR-IR Data Acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into the structure.

Table 4: Predicted Mass Spectrum Data for this compound

| Ion | Predicted m/z |

| Molecular Ion [M]⁺ | 220.06 |

| [M - CN]⁺ | 194.06 |

| [M - C₆H₅O]⁺ | 127.03 |

| [C₆H₅O]⁺ | 93.03 |

The molecular ion peak is expected at an m/z of 220, corresponding to the molecular weight of this compound. Common fragmentation patterns would involve the loss of a nitrile group or cleavage of the ether bond.

Experimental Protocol for Mass Spectrometry Data Acquisition (EI)

Electron Ionization (EI) is a common ionization technique for relatively small, thermally stable organic molecules.

Caption: Workflow for EI-MS Data Acquisition.

Conclusion

This technical guide provides a detailed predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, researchers can confidently identify and characterize this molecule. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy.

References

- (No direct experimental data source for this compound was found)

- (No direct experimental data source for this compound was found)

-

Synthesis, molecular structure, spectroscopic and computational studies on 4-(2-(2-(2-formylphenoxy)ethoxy)ethoxy)phthalonitrile. SciSpace. [Link]

-

Degradation of substituted phenols with different oxygen sources catalyzed by Co(II) and Cu(II) phthalocyanine complexes. ResearchGate. [Link]

- (Reference not used)

-

Synthesis, characterization and investigation of the spectroscopic properties of novel peripherally 2,3,5-trimethylphenoxy subst. SciSpace. [Link]

-

Synthesis, Spectroscopic Properties and Redox Behavior Kinetics of Rare-Earth Bistetrakis-4-[3-(3,4-dicyanophenoxy)phenoxy]phthalocyaninato Metal Complexes with Er, Lu and Yb. MDPI. [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-Phenoxyphthalonitrile in Organic Solvents

Abstract

3-Phenoxyphthalonitrile is a key intermediate in the synthesis of advanced materials, most notably phthalocyanine-based dyes and pigments.[1] Its processing and application are critically dependent on its solubility characteristics in various organic solvents. This guide provides a comprehensive overview of the solubility of this compound, grounded in theoretical principles and inferred from practical applications in synthesis and purification. It further establishes a detailed, field-proven protocol for the quantitative determination of its solubility, enabling researchers to optimize reaction conditions, develop robust purification strategies, and control crystallization processes.

Introduction: The Central Role of Solubility

This compound (C₁₄H₈N₂O, Molar Mass: 220.23 g/mol ) is a crystalline solid with a melting point of 117-119 °C.[2][3] The molecule's utility as a precursor for phthalocyanines—compounds used in applications ranging from solar cells to catalysis—hinges on the ability to dissolve it in suitable organic solvents.[1][3] Understanding solubility is not merely an academic exercise; it is a fundamental prerequisite for:

-

Homogeneous Reaction Conditions: Achieving uniform and controlled reactions, such as the tetramerization into phthalocyanines, requires the reactants to be fully solvated.

-

Effective Purification: Recrystallization, a primary method for purifying solid organic compounds, relies on the differential solubility of the compound and its impurities in a solvent at varying temperatures.[4]

-

Product Formulation and Application: For applications like dye sensitizers, the ability to dissolve the compound in a specific solvent system is crucial for deposition and device fabrication.[3]

This guide will first explore the theoretical underpinnings of this compound's solubility based on its molecular structure. It will then present a practical summary of suitable solvents as inferred from documented synthetic procedures, and finally, offer a rigorous experimental protocol for researchers to quantify solubility in any solvent of interest.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[5] This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another. The molecular structure of this compound offers several clues to its solubility behavior:

-

Aromatic Core: The molecule is dominated by three aromatic rings (one phenoxy group and the phthalonitrile moiety). This large, nonpolar surface area suggests good solubility in solvents capable of π-π stacking and van der Waals interactions, such as other aromatic solvents (e.g., toluene) and some polar aprotic solvents.

-

Polar Functional Groups: The presence of two nitrile (-C≡N) groups and an ether linkage (-O-) introduces significant polarity. The nitrile groups are strong hydrogen bond acceptors, and the ether oxygen is a weaker one. This polarity indicates that purely nonpolar solvents like hexane may be poor choices.

-

Overall Polarity: this compound is a moderately polar molecule. It lacks acidic protons, so it is not expected to be soluble in aqueous bases, nor is it basic enough to dissolve in aqueous acids.[6] Its solubility will be highest in solvents that can balance the interactions with its polar functional groups and its nonpolar aromatic backbone. Polar aprotic solvents are therefore excellent candidates.

Inferred Solubility from Synthetic Methodologies

A common synthetic route involves the nucleophilic substitution of 4-nitrophthalonitrile with phenol in the presence of a base, often carried out in a polar aprotic solvent like Dimethylformamide (DMF).[1] The product is then typically precipitated by pouring the reaction mixture into an aqueous solution and purified by recrystallization.[1]

The choice of solvents in these procedures provides strong indications of solubility:

-

Reaction Solvents (High Solubility): Solvents in which the synthesis is performed must fully dissolve the reactants to ensure a high yield. These are indicative of high solubility.

-

Recrystallization Solvents (Moderate & Temperature-Dependent Solubility): An ideal recrystallization solvent dissolves the compound well at elevated temperatures but poorly at lower temperatures, allowing for the recovery of pure crystals upon cooling.[4][7]

-

Washing Solvents (Low/Insoluble): Solvents used to wash the final product are chosen for their inability to dissolve it, thus removing residual impurities without significant product loss.

The following table summarizes the inferred solubility of this compound in various organic solvents based on these principles.

| Solvent | Solvent Type | Inferred Solubility | Rationale / Common Use in Synthesis |

| Dimethylformamide (DMF) | Polar Aprotic | High | Commonly used as the reaction solvent for the synthesis of phenoxy-substituted phthalonitriles, indicating excellent solvating power.[1] |

| Chloroform | Chlorinated | High | Used to prepare saturated solutions for single-crystal growth, implying high solubility.[1] |

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | Moderate to High | A common, versatile solvent for moderately polar organic compounds. |

| Acetone | Polar Aprotic (Ketone) | Moderate | Often effective for compounds with nitrile groups. |

| Isopropanol (2-Propanol) | Polar Protic (Alcohol) | Low to Moderate | Used in aqueous mixtures for recrystallization, suggesting solubility is moderate in the pure solvent, especially when heated.[1] |

| Ethanol | Polar Protic (Alcohol) | Low to Moderate | Similar to isopropanol, often used for recrystallization of moderately polar compounds.[7] |

| Toluene | Aromatic | Low to Moderate | May dissolve the compound when heated due to π-π interactions. |

| Hexane | Nonpolar | Very Low / Insoluble | Its nonpolar nature makes it a poor solvent for the polar nitrile and ether groups. |

| Water | Polar Protic | Insoluble | Used as an anti-solvent to precipitate the product from DMF reaction mixtures.[1] |

Experimental Protocol for Quantitative Solubility Determination

To move beyond qualitative estimates, a robust experimental protocol is necessary. The following method describes the determination of solubility using the isothermal shake-flask method, a gold standard for solid-liquid systems.

Materials and Equipment

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or sealed test tubes

-

Temperature-controlled shaker or water bath

-

Syringe filters (0.2 or 0.45 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

Step-by-Step Methodology

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent (e.g., 5 mL). "Excess" means enough solid remains undissolved to be visually confirmed.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for at least 24-48 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for several hours to let the excess solid settle.

-

Carefully draw a sample of the supernatant (the clear liquid above the solid) using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a clean, tared vial. This step is critical to remove any microscopic, undissolved solid particles.

-

-

Gravimetric Analysis (for lower volatility solvents):

-

Weigh the vial containing the filtered solution to determine the mass of the solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight of the dried solid is achieved.

-

Calculate the solubility in g/100 g of solvent.

-

-

Spectroscopic/Chromatographic Analysis (Preferred Method):

-

Prepare a stock solution of this compound of known concentration in the solvent of interest.

-

Create a series of calibration standards by accurately diluting the stock solution.

-

Analyze the calibration standards using HPLC or UV-Vis spectrophotometry to generate a calibration curve (Absorbance or Peak Area vs. Concentration).

-

Accurately dilute a known volume of the filtered, saturated solution from step 2.

-

Analyze the diluted sample under the same conditions and use the calibration curve to determine its concentration.

-

Calculate the original concentration in the saturated solution, which represents the solubility (e.g., in g/L or mol/L).[8]

-

Self-Validation and Trustworthiness

-

Confirming Equilibrium: To ensure equilibrium was reached, analyze samples taken at different time points (e.g., 24h, 36h, 48h). The solubility value should be constant.

-

Mass Balance: For the gravimetric method, the final mass of the solute should be consistent with the initial mass of the solution minus the mass of the solvent.

-

Calibration Curve Linearity: For spectroscopic/chromatographic methods, the calibration curve should have a high coefficient of determination (R² > 0.995) to ensure analytical accuracy.

Visualization of Experimental Workflow

The following diagram outlines the decision-making and experimental process for determining the solubility of this compound.

Sources

- 1. Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound 98 CAS#: 77474-62-5 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. mt.com [mt.com]

- 5. chem.ws [chem.ws]

- 6. scribd.com [scribd.com]

- 7. Tips & Tricks [chem.rochester.edu]

- 8. researchgate.net [researchgate.net]

Thermal stability of 3-Phenoxyphthalonitrile

An In-Depth Technical Guide to the Thermal Stability of 3-Phenoxyphthalonitrile

Introduction

This compound stands as a critical monomer in the synthesis of advanced phthalonitrile resins, a class of high-performance thermosetting polymers.[1] These polymers are renowned for their exceptional thermal and oxidative stability, positioning them as enabling materials for applications in the aerospace, military, and electronics sectors where performance under extreme temperature conditions is non-negotiable.[2][3] The remarkable resilience of these materials stems from their unique molecular architecture. Upon thermal curing, often facilitated by a curing agent, this compound undergoes a complex polymerization process.[4] This reaction transforms the monomer into a rigid, highly cross-linked aromatic network, predominantly composed of stable phthalocyanine and triazine heterocyclic rings.[3][4] It is this robust, three-dimensional structure that imparts the material with its outstanding thermal performance.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed exploration of the thermal stability of this compound-based polymers, the core analytical methodologies for their characterization, and the fundamental mechanisms governing their thermal decomposition.

Section 1: The Chemical Foundation of Thermal Stability

The extraordinary thermal stability of cured this compound is not an incidental property but a direct consequence of its post-curing chemical structure. The polymerization of the nitrile (-C≡N) functional groups leads to the formation of an extensively cross-linked network. This network's backbone is inherently rigid and aromatic, minimizing pathways for thermal degradation.

The curing process is paramount to achieving the polymer's ultimate performance characteristics. While thermal curing is possible, the process is often accelerated and optimized through the addition of curing agents, such as aromatic amines like 1,3-bis(3-aminophenoxy)benzene (m-APB).[4] The choice of curing agent and the precise parameters of the cure cycle (temperature ramps and dwells) significantly influence the degree of cross-linking and, consequently, the final thermal properties of the thermoset.[2] Furthermore, the operational atmosphere dictates the degradation behavior; analysis in an inert atmosphere like nitrogen assesses intrinsic thermal stability, whereas an air or oxygen atmosphere is used to evaluate thermo-oxidative stability.[2][5]

Section 2: Core Analytical Techniques for Thermal Characterization

A thorough understanding of the thermal stability of this compound polymers relies on precise empirical data. Two primary thermo-analytical techniques, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable for this characterization.

Thermogravimetric Analysis (TGA)

TGA is the cornerstone for evaluating the thermal stability of a material.[6] The technique provides quantitative data on the mass loss of a sample as it is heated over a defined temperature range. From the resulting mass vs. temperature curve, several key metrics are extracted:

-

Onset of Decomposition (Td5%): The temperature at which the material has lost 5% of its initial mass. This is a standard industry metric for the commencement of significant thermal degradation.[4]

-

Sample Preparation: A small, uniform sample of the fully cured this compound polymer (typically 5-10 mg) is accurately weighed and placed into a ceramic or platinum TGA pan.[4]

-

Instrument Setup: The TGA instrument is purged with the desired analysis gas (e.g., high-purity nitrogen for thermal stability or air for thermo-oxidative stability) at a constant flow rate (e.g., 50 mL/min).[3]

-

Thermal Program: The sample is heated from ambient temperature to a final temperature, typically between 800 °C and 1000 °C.[3][4] A constant, linear heating rate, commonly 10 °C/min or 20 °C/min, is applied.[4]

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: The resulting curve is analyzed to determine the Td5% and the final char yield percentage.[4]

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[7] For phthalonitrile systems, DSC is crucial for two purposes:

-

Characterizing the Cure Reaction: For the uncured monomer, DSC identifies the onset of polymerization, the temperature of the maximum reaction rate (exothermic peak), and the total heat of reaction. This information is vital for designing appropriate curing schedules.[4]

-

Determining the Glass Transition Temperature (Tg): For the cured polymer, DSC detects the Tg, which appears as a step-like change in the heat flow curve. The Tg represents the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state. A high Tg is essential for structural applications at elevated temperatures.[2][8]

-

Sample Preparation: A small sample (5-10 mg) of the fully cured polymer is hermetically sealed in an aluminum DSC pan.[4]

-

Instrument Setup: An empty, sealed aluminum pan is used as a reference. The DSC cell is purged with an inert gas like nitrogen.[2]

-

Thermal Program: The sample and reference are subjected to a controlled thermal cycle. A common procedure is to heat from room temperature to a temperature well above the expected Tg (e.g., 400 °C) at a constant rate, typically 10 °C/min.[4]

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The resulting thermogram is analyzed to identify the midpoint of the step transition in the baseline, which is defined as the Tg.[2]

Section 3: Quantitative Thermal Performance Data

While specific data for polymers derived solely from this compound can vary with curing conditions, the properties of analogous phthalonitrile systems provide a reliable benchmark for their exceptional performance.

| Thermal Property | Typical Value Range | Atmosphere | Test Method |

| Glass Transition Temp. (Tg) | > 350 °C | N/A | DSC / DMA[8][9] |

| 5% Weight Loss Temp. (Td5%) | > 500 °C | Nitrogen | TGA[10][11] |

| 5% Weight Loss Temp. (Td5%) | > 500 °C | Air | TGA[10] |

| Char Yield at 800 °C | > 70% | Nitrogen | TGA[3][8] |

Note: These values represent typical data from fully cured phthalonitrile resin systems and serve as an authoritative guide. Actual values are dependent on the specific curing agent, cure cycle, and any additives used.[2]

The data clearly illustrates the elite thermal characteristics of phthalonitrile polymers. A Td5% value exceeding 500 °C in both inert and oxidative atmospheres underscores the material's ability to withstand extreme temperatures without significant degradation.[10] The very high char yield is indicative of a degradation pathway that favors the formation of a thermally stable, carbon-rich structure rather than complete volatilization.[8]

Section 4: The Thermal Degradation Pathway

The thermal decomposition of cured phthalonitrile polymers in an inert atmosphere is a complex, multi-stage process.[12][13] Analysis using coupled techniques like TGA-FTIR-MS has elucidated a probable degradation pathway.[12][13]

Stage I (Intermediate Transition): This initial stage typically involves the release of any trapped volatiles from the curing process and the decomposition of less stable intermediate structures. Evolved gases can include H₂O, CO₂, and NH₃.[12][13]

Stage II (Backbone Decomposition): This is the primary stage of mass loss. As the temperature increases significantly (often >450 °C), the energy becomes sufficient to initiate cleavage of the covalent bonds within the polymer backbone.[8] The decomposition starts with the weaker links, such as C-O and C-N bonds in the polymer network, followed by C-C bond scission in aliphatic chains if present.[12][13] This fragmentation releases a complex mixture of gaseous products, including ammonia (NH₃), hydrogen cyanide (HCN), carbon monoxide (CO), carbon dioxide (CO₂), methane (CH₄), and various small-molecule amines and aromatic compounds.[12][13][14] The scission of the nitrile groups is a key process, contributing to the evolution of HCN.[14][15]

Stage III (Carbonization): Following the main decomposition, the remaining highly aromatic, fragmented structure undergoes further rearrangement and condensation. This process forms a stable, nitrogen-doped graphitic or carbonaceous char.[12][13] This final structure is responsible for the high char yields observed in TGA experiments and contributes significantly to the material's fire-resistant properties.

Conclusion

Polymers derived from this compound exhibit a level of thermal and thermo-oxidative stability that places them in the upper echelon of high-performance materials. This stability is a direct result of the dense, aromatic, heterocyclic network formed during curing. A comprehensive characterization, grounded in the methodologies of Thermogravimetric Analysis and Differential Scanning Calorimetry, is essential for optimizing and verifying the performance of these thermosets. The multi-stage degradation mechanism, culminating in a highly stable carbonaceous char, further underscores the material's suitability for applications where thermal resilience is the primary design driver. For professionals in materials science and advanced technology development, a thorough understanding of these principles is key to harnessing the full potential of this compound-based systems.

References

- BenchChem. A Comparative Guide to the Thermal Performance of Phthalonitrile Resins: 3-(4 - Benchchem.

-

ResearchGate. Synthesis and thermal properties of high temperature phthalonitrile resins cured with self-catalytic amino-contanining phthalonitrle compounds. Available from: [Link]

-

ResearchGate. Differential scanning calorimetry thermograms of the three phthalonitrile‐containing mono‐benzoxazines. Available from: [Link]

- BenchChem. Application Notes and Protocols: 3-(4-Chlorophenoxy)phthalonitrile as a Precursor for High-Performance Thermosetting Polymers.

-

ResearchGate. TGA results, determined on homo-and copolymer pellets in nitrogen atmosphere. Available from: [Link]

-

ResearchGate. DSC curve of the mixture 2 (PN-3). Available from: [Link]

-

Zenodo. PHTHALONITRILE MODIFIED MULTI-HYDROXYL PHENOLIC: SYNTHESIS, CURING AND PROPERTIES. Available from: [Link]

-

ResearchGate. (PDF) Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels. Available from: [Link]

-

ResearchGate. Differential scanning calorimetry (DSC) curves of novolac/phenol-containing phthalonitrile blends. Available from: [Link]

-

ResearchGate. Synthesis, Characterization and Thermal Properties of Imide-Containing Phthalonitrile Polymers | Request PDF. Available from: [Link]

-

National Institutes of Health (NIH). Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels. Available from: [Link]

-

ResearchGate. (PDF) Evaluating thermal properties and activation energy of phthalonitrile using sulfur-containing curing agents. Available from: [Link]

-

ResearchGate. (a) TGA; (b) DTG curves of polymers in nitrogen atmosphere. Available from: [Link]

-

Semantic Scholar. Synthesis and thermal properties of high-temperature phthalonitrile polymers based on 1,3,5-triazines. Available from: [Link]

-

EPA NEPIC. Determination Of The Thermal Decomposition Properties Of 20 Selected Hazardous Organic Compounds. Available from: [Link]

-

MDPI. Simulation and Experimental Study of the Isothermal Thermogravimetric Analysis and the Apparent Alterations of the Thermal Stability of Composite Polymers. Available from: [Link]

-

The curing behavior and properties of phthalonitrile resins using ionic liquids as a new class of curing agents. Available from: [Link]

-

MDPI. Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels. Available from: [Link]

-

National Institutes of Health (NIH). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Available from: [Link]

-

PubMed. Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils. Available from: [Link]

-

e-Publications@Marquette. The Thermal Degradation of Polyacrylonitrile. Available from: [Link]

-

Canada.ca. Thermal decomposition products of polyacrylonitrile - NRC Publications Archive. Available from: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. zenodo.org [zenodo.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and thermal properties of high-temperature phthalonitrile polymers based on 1,3,5-triazines | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. "The Thermal Degradation of Polyacrylonitrile" by Thomas J. Xue, Michael A. McKinney et al. [epublications.marquette.edu]

A Technical Guide to the Quantum Chemical Analysis of 3-Phenoxyphthalonitrile

Abstract

This technical guide provides a comprehensive, step-by-step protocol for conducting quantum chemical calculations on 3-Phenoxyphthalonitrile, a key precursor in the synthesis of advanced materials like phthalocyanines.[1][2] Aimed at researchers, computational chemists, and drug development professionals, this document outlines the theoretical basis and practical application of Density Functional Theory (DFT) for elucidating the structural, vibrational, and electronic properties of the molecule. We detail a validated methodology employing the B3LYP functional with the 6-311++G(d,p) basis set, offering a robust framework for geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (HOMO-LUMO) analysis, and Molecular Electrostatic Potential (MEP) mapping. The causality behind each methodological choice is explained to empower researchers to not only replicate but also adapt these computational experiments for related molecular systems. All quantitative data is presented in structured tables, and key concepts are visualized using Graphviz diagrams, ensuring both scientific rigor and accessible interpretation.

Introduction: The 'Why' and 'How' of Computational Analysis

This compound (C₁₄H₈N₂O) is a significant organic molecule, primarily serving as a building block for phthalocyanines.[2][3] These larger macrocyclic compounds have found diverse applications, including as dye sensitizers in solar cells, in photodynamic therapy, and as industrial pigments.[4][5] The chemical behavior and ultimate properties of the resulting phthalocyanines are intrinsically linked to the structural and electronic characteristics of their precursors.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful, non-destructive lens through which we can predict and understand molecular properties at the atomic level.[6] By simulating the molecule in silico, we can determine its most stable three-dimensional structure, predict its spectroscopic signatures (like an FT-IR spectrum), and map its electronic landscape to forecast reactivity.[7] This predictive power is invaluable; it allows for the rational design of new materials and provides deep insights that complement and guide physical experimentation.

This guide presents a self-validating protocol for the computational analysis of this compound. We will proceed from the foundational theory to a detailed, step-by-step methodology, and conclude with an interpretation of the calculated results, grounding our findings in established chemical principles.

Theoretical & Methodological Framework

The accuracy of any quantum chemical calculation hinges on the selection of an appropriate theoretical method and basis set. This choice is not arbitrary; it is a balance between computational cost and the desired accuracy for the properties being investigated.

The Cornerstone: Density Functional Theory (DFT)

DFT is a computational method that models the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. For a molecule like this compound, which contains heteroatoms (N, O) and conjugated π-systems, DFT provides an excellent balance of accuracy and efficiency.[8][9]

Causality of Choice: The B3LYP Functional

We have selected the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is renowned for its reliability in calculating the geometries and vibrational frequencies of a wide range of organic molecules.[10][11] It incorporates a portion of the exact Hartree-Fock exchange, which helps to mitigate some of the self-interaction error inherent in pure DFT functionals, leading to more accurate predictions for molecules with delocalized electrons.

Describing the Atom: The Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set dictate the flexibility the calculation has to accurately describe the spatial distribution of electrons.

Causality of Choice: The 6-311++G(d,p) Basis Set

For this guide, we specify the Pople-style 6-311++G(d,p) basis set. Let's deconstruct this notation to understand its power:[12][13]

-

6-311G : This indicates a triple-zeta split-valence basis set. The core electrons are described by a single function (6), while the valence electrons are described with more flexibility by three functions (3, 1, and 1). This is crucial for accurately modeling chemical bonds.

-

++ : These two plus signs indicate the addition of diffuse functions to both heavy atoms (the first +) and hydrogen atoms (the second +). Diffuse functions are large, spread-out functions that are essential for describing systems with lone pairs, hydrogen bonds, or any region of electron density far from the nuclei.[14]

-

(d,p) : This denotes the addition of polarization functions. The 'd' adds d-type orbitals to heavy atoms, and the 'p' adds p-type orbitals to hydrogen atoms. These functions allow the orbitals to change shape and "polarize" in response to the molecular environment, which is critical for an accurate description of bonding, particularly in cyclic and sterically strained systems.[11][15]

The combination of B3LYP with this high-level basis set provides a robust and well-validated theoretical model for obtaining reliable results for this compound.[15][16]

Experimental Protocol: A Step-by-Step Computational Workflow

This section details the practical steps for performing the calculations using a standard quantum chemistry software package (e.g., Gaussian, ORCA).

Caption: A high-level overview of the computational workflow.

Step 1: Molecular Structure Input

-

Launch a molecular modeling program (e.g., GaussView, Avogadro).

-

Construct the this compound molecule (CAS 77474-62-5) by assembling the phenoxy group and the phthalonitrile moiety.[5][17]

-

Ensure correct atom types and hybridization.

-

Perform a preliminary, low-level geometry "clean-up" using a molecular mechanics force field (e.g., UFF) to generate a reasonable starting structure.

-

Save the coordinates in a format compatible with your quantum chemistry software (e.g., .gjf for Gaussian, .xyz).

Step 2: Geometry Optimization

-

Create an input file specifying the B3LYP functional and 6-311++G(d,p) basis set.

-

The keyword for this task is typically Opt.

-

This calculation iteratively adjusts the positions of the atoms to find the arrangement with the lowest possible potential energy on the potential energy surface.

-

The calculation is complete when the forces on the atoms and the change in energy between steps fall below predefined convergence criteria.

Step 3: Vibrational Frequency Analysis

-

Using the optimized geometry from Step 2, perform a frequency calculation.

-

The keyword for this task is typically Freq.

-

Trustworthiness Check: This step is a critical self-validating measure. A true energy minimum will have zero imaginary frequencies. If one or more imaginary frequencies are reported, it indicates a saddle point (a transition state), and the structure must be re-optimized.

-

The output will provide the harmonic vibrational frequencies, which can be directly compared to an experimental FT-IR spectrum.[18] A scaling factor (typically ~0.967 for B3LYP/6-311+G(d,p)) is often applied to the calculated frequencies to better match experimental values due to the neglect of anharmonicity.[15]

Step 4: Electronic Property Calculation

-

Using the validated, optimized geometry, perform a single-point energy calculation.

-

This calculation will produce the molecular orbitals and their corresponding energy levels.

-

Request the generation of the Molecular Electrostatic Potential (MEP) map. This is often done by specifying keywords like pop=full and iop(6/33=2).

Results and Scientific Discussion

Optimized Molecular Geometry

The geometry optimization yields the most stable conformation of the molecule. Key structural parameters such as bond lengths and angles can be extracted and compared with experimental data from X-ray crystallography if available. For phenoxyphthalonitrile derivatives, the dihedral angle between the two aromatic rings is a key parameter describing the molecular conformation.

Table 1: Selected Predicted Geometric Parameters for this compound

| Parameter | Description | Calculated Value (Å or °) |

| C-C≡N | Bond length of nitrile group | ~1.15 Å |

| C-O | Ether bond length (Phthalo-O) | ~1.37 Å |

| C-O | Ether bond length (Phenoxy-O) | ~1.39 Å |

| C-O-C | Ether bond angle | ~118.5° |

| Ring-O-C-Ring | Dihedral Angle | ~55-65° |

Note: These are typical expected values. Actual calculated values should be reported from the output file.

Vibrational Analysis and FT-IR Spectrum

The frequency calculation provides a theoretical infrared spectrum. This is invaluable for assigning peaks in an experimental spectrum.

Table 2: Comparison of Key Calculated and Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Calculated Frequency (Scaled) | Typical Experimental Range |

| Aromatic C-H Stretch | 3050 - 3100 | 3000 - 3100 |

| C≡N Stretch | ~2235 | 2220 - 2240[19] |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |

| Asymmetric C-O-C Stretch | ~1240 | 1230 - 1270 |

The strong, sharp peak corresponding to the C≡N nitrile stretch is a key diagnostic feature for this class of molecules.[20][21][22] The close agreement between the scaled calculated frequencies and the experimental values validates the accuracy of our chosen computational model.[23]

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals.[24] Their energies and spatial distribution are fundamental to understanding a molecule's electronic behavior.

-

HOMO: Represents the ability to donate an electron. Its energy is related to the ionization potential.

-

LUMO: Represents the ability to accept an electron.[25] Its energy is related to the electron affinity.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial parameter.[26][27] A small gap suggests the molecule is more easily excitable and more chemically reactive.[28] It is directly related to the electronic transitions observed in UV-Vis spectroscopy.[4][29][30][31][32]

Caption: Energy level diagram for HOMO and LUMO.

For this compound, the HOMO is typically localized over the electron-rich phenoxy ring, while the LUMO is distributed across the electron-deficient phthalonitrile ring system. This separation of charge upon electronic excitation is a key feature for applications like dye-sensitized solar cells.

Molecular Electrostatic Potential (MEP) Map

The MEP map is a 3D visualization of the total electrostatic potential on the electron density surface of the molecule.[33] It provides an intuitive guide to chemical reactivity.[34][35][36]

-

Red Regions (Negative Potential): Indicate areas of high electron density, such as around the nitrogen atoms of the nitrile groups and the oxygen atom. These are the most likely sites for electrophilic attack.

-